molecular formula C19H29N3O4S B2672032 N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide CAS No. 2097911-60-7

N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide

Cat. No.: B2672032
CAS No.: 2097911-60-7
M. Wt: 395.52
InChI Key: KEJKRRALLUCRAV-UHFFFAOYSA-N
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Description

The compound is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of piperidine derivatives is complex and diverse. The piperidine ring is a common structural motif in their structure .


Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Scientific Research Applications

1. Neuropharmacology

  • The compound has been studied in the context of serotonin (5-HT) receptors. For example, WAY-100635, a derivative of the compound, is a potent and selective 5-HT1A receptor antagonist, which has been used to study the inhibitory actions on 5-HT neuronal firing (Craven, Grahame-Smith, & Newberry, 1994).
  • Another derivative, 18F-Mefway, has been compared with 18F-FCWAY for the quantification of 5-HT1A receptors in human subjects using PET imaging. This derivative offers insights into receptor imaging without the need for a defluorination inhibitor (Choi et al., 2015).

2. Molecular Pharmacology

  • Research on the interaction of certain derivatives with the CB1 cannabinoid receptor has been conducted, providing insight into the molecular mechanisms of receptor antagonism and binding interactions (Shim et al., 2002).
  • Studies on sigma(1) receptor binding and activity have used derivatives of the compound to explore affinity and selectivity, which are important in tumor research and therapy (Berardi et al., 2005).

3. Agricultural Chemistry

  • Derivatives of the compound have been synthesized and evaluated for larvicidal properties against mosquito larvae, contributing to the development of new insecticides (Taylor, Hall, & Vedres, 1998).

4. Organic Chemistry

  • In organic chemistry, the synthesis of new partially hydrogenated carbazoles has involved derivatives of this compound, contributing to the development of novel organic synthesis methodologies (Gataullin, Likhacheva, & Abdrakhmanov, 2007).
  • Additionally, the compound has been used in the synthesis of anticonvulsants based on 2-piperidinecarboxylic acid, highlighting its role in drug development (Ho, Crider, & Stables, 2001).

5. Radiopharmaceuticals

  • The compound has applications in the development of radiopharmaceuticals, as demonstrated by the solid-phase radiosynthesis of [11C]WAY 100635, a radiotracer used in PET imaging (Wilson, DaSilva, & Houle, 1996).

6. Medical Imaging

  • Derivatives of the compound have been used in PET imaging for targeting macrophage colony-stimulating factor 1 receptor (CSF1R), contributing to the understanding of neuroinflammation in neuropsychiatric disorders (Horti et al., 2019).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the available resources, piperidine derivatives are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Future Directions

The future directions in the research of piperidine derivatives involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . This includes the development of more potent NLRP3 inflammasome inhibitors as valuable pharmacological probes or potential drug candidates .

Properties

IUPAC Name

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O4S/c1-21(2)27(24,25)22-12-8-15(9-13-22)14-20-18(23)19(10-11-19)16-6-4-5-7-17(16)26-3/h4-7,15H,8-14H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJKRRALLUCRAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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